molecular formula C7H9ClF3N3O2 B13573245 (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride

Cat. No.: B13573245
M. Wt: 259.61 g/mol
InChI Key: BSTLFRHHNSIEKB-WCCKRBBISA-N
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Description

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride is a chiral amino acid derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at position 5. The compound’s S-configuration at the α-carbon and its hydrochloride salt form enhance solubility and bioavailability, making it structurally distinct from non-chiral or non-salt analogs. The trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects, which are critical for interactions with biological targets .

Properties

Molecular Formula

C7H9ClF3N3O2

Molecular Weight

259.61 g/mol

IUPAC Name

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H8F3N3O2.ClH/c8-7(9,10)5-3(2-12-13-5)1-4(11)6(14)15;/h2,4H,1,11H2,(H,12,13)(H,14,15);1H/t4-;/m0./s1

InChI Key

BSTLFRHHNSIEKB-WCCKRBBISA-N

Isomeric SMILES

C1=NNC(=C1C[C@@H](C(=O)O)N)C(F)(F)F.Cl

Canonical SMILES

C1=NNC(=C1CC(C(=O)O)N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Construction with Trifluoromethyl Substitution

  • The trifluoromethyl group is introduced on the 5-position of the pyrazole ring, often via halogenated trifluoromethyl reagents or disulfides such as bis(trifluoromethyl) disulfide.
  • A common approach involves halogenation of disulfides followed by reaction with aminopyrazole intermediates under inert atmosphere (N₂) to avoid oxidation and side reactions.
  • Sulfuryl chloride is frequently used as the halogenating agent for activating disulfides prior to reaction with aminopyrazoles.
  • The reaction conditions are typically mild, carried out at temperatures ranging from -20°C to 50°C, with reaction times as short as under 1 minute, often under nitrogen atmosphere without external oxygen addition to maintain reaction specificity and yield.

Coupling to the Amino Acid Backbone

  • The amino acid component, specifically the (2S)-2-amino-3-propanoic acid (L-alanine derivative), is coupled to the pyrazole moiety via standard peptide coupling or nucleophilic substitution methods.
  • Protecting groups may be used on the amino acid during synthesis to prevent side reactions, with subsequent deprotection to yield the free amino acid.
  • Chiral pool synthesis strategies using L-aspartic acid or L-alanine as starting materials are employed to ensure stereochemical integrity of the (2S) configuration.

Formation of Hydrochloride Salt

  • The free amino acid derivative is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This step enhances the compound’s solubility and stability for further applications.

Representative Reaction Scheme and Conditions

Step Reagents & Conditions Description
1 Bis(trifluoromethyl) disulfide + sulfuryl chloride, N₂ atmosphere, -20°C to 50°C Halogenation of disulfide to form reactive trifluoromethyl halide intermediate
2 Aminopyrazole + halogenated disulfide intermediate, N₂ atmosphere, <1 min reaction time Formation of 5-(trifluoromethyl)-1H-pyrazole derivative
3 Coupling with (2S)-2-amino-3-propanoic acid derivative, peptide coupling reagents (e.g., EDCI, HOBt) Attachment of pyrazole moiety to chiral amino acid backbone
4 Treatment with HCl in solvent (e.g., ethanol or water) Formation of hydrochloride salt of final compound

Notes on Reaction Optimization and Environmental Considerations

  • The use of volatile and carcinogenic solvents such as ethylene chloride and methylene chloride is common but problematic; greener alternatives are being explored.
  • The reaction is preferably carried out under inert atmosphere to prevent oxidation and side reactions.
  • Reaction times are optimized to be very short (less than 1 minute) to improve throughput and reduce by-products.
  • The halogenating agent sulfuryl chloride is effective but requires careful handling due to its corrosive nature.

Supporting Data and Research Findings

  • Patent literature (e.g., WO2019097306A2) provides detailed synthesis protocols for pyrazole derivatives with trifluoromethyl groups, including the use of bis(trifluoromethyl) disulfide and sulfuryl chloride under inert atmosphere.
  • Research theses on stereoselective synthesis of amino acids incorporating pyrazole rings using chiral pool methods (starting from L-aspartic acid or L-alanine) support the stereochemical control in the preparation of such compounds.
  • The preparation methods ensure retention of the (2S) stereochemistry critical for biological activity.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Reaction Conditions Advantages Challenges
Pyrazole ring formation Halogenation of disulfide + aminopyrazole reaction Bis(trifluoromethyl) disulfide, sulfuryl chloride N₂ atmosphere, -20 to 50°C, <1 min High yield, rapid reaction Handling corrosive reagents, inert atmosphere needed
Amino acid coupling Peptide coupling or nucleophilic substitution (2S)-2-amino-3-propanoic acid derivatives, coupling agents Room temp to mild heating Stereochemical control, standard peptide chemistry Protecting group management
Hydrochloride salt formation Acid treatment HCl in solvent Ambient temperature Improved solubility and stability Requires careful neutralization

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Pyridine vs. Pyrazole Derivatives
  • (2S)-2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid (): Structure: Pyridine ring with -Cl and -CF₃ substituents. Key Differences: Pyridine’s aromatic nitrogen at position 1 vs. pyrazole’s two adjacent nitrogens. Molecular Weight: 268.62 g/mol (vs. ~300–320 g/mol for the target compound, accounting for the pyrazole and HCl).
  • Haloxyfop and Fluazifop (): Structure: Phenoxy-linked pyridinyl/propanoic acid esters (e.g., haloxyfop: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid). Key Differences: Esterified propanoic acid (agrochemical use) vs.
Amino Acid-Based Compounds
  • L-Glutamate Derivatives: Lack pyrazole/pyridine substituents but share amino acid backbones. The target compound’s -CF₃ group may enhance target specificity compared to natural amino acids.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (HCl Salt) pKa (Estimated)
Target Compound ~310 High (due to HCl) ~2.1 (COOH), ~9.5 (NH₂)
(2S)-2-{[3-Cl-5-CF₃-pyridin-2-yl]amino}propanoic acid 268.62 Moderate ~2.3 (COOH), ~8.7 (NH)
Haloxyfop 375.7 Low (ester form) ~3.1 (COOH)

Notes:

  • The hydrochloride salt of the target compound improves aqueous solubility, critical for drug delivery .
  • Haloxyfop’s esterification reduces solubility, favoring lipid membrane penetration in pesticides .

Research Findings and Trends

  • Bioactivity Modulation : The pyrazole ring’s dual nitrogen atoms may enhance binding to metalloenzymes compared to pyridine .
  • Stereochemical Impact : The S-configuration in the target compound could improve target specificity vs. racemic mixtures in older pesticides .
  • Metabolic Stability : Trifluoromethyl groups in all compared compounds reduce oxidative degradation, extending half-life .

Biological Activity

(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride is a synthetic compound notable for its unique structural features, including a trifluoromethyl group and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride is C7H9ClF3N3O2, with a molecular weight of 259.61 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

PropertyValue
Molecular FormulaC7H9ClF3N3O2
Molecular Weight259.61 g/mol
IUPAC Name(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride
LipophilicityHigh

Biological Activity

Research indicates that (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be linked to its structural features that allow it to bind effectively to active sites.
  • Receptor Modulation : Studies suggest that it can modulate the activity of specific receptors, impacting signaling pathways involved in various physiological processes.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is needed to elucidate the mechanisms involved.

The precise mechanisms through which (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride exerts its effects are still under investigation. However, it is hypothesized that its lipophilicity aids in membrane penetration, allowing it to interact with intracellular targets such as enzymes and receptors.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-amino-3-(2,5-dichloropyridin-3-yl)propanoic acidContains a pyridine ringPotentially different biological activity profiles
2-amino-3-(5-bromo-1H-pyrazol-4-yl)propanoic acidSimilar pyrazole structure but with bromineMay exhibit different reactivity due to bromine
2-amino-3-(5-methylthiazol-4-yl)propanoic acidContains a thiazole ringUnique electronic properties affecting reactivity

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry examined the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition compared to control groups.
  • Receptor Binding Studies : Another research article focused on the interaction of the compound with certain G-protein coupled receptors (GPCRs), suggesting that it could serve as a lead compound for drug development targeting these pathways.
  • Antimicrobial Testing : A preliminary study assessed the antimicrobial properties against various bacterial strains, showing promising results that warrant further exploration.

Q & A

Basic: What synthetic strategies are commonly employed to prepare (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid hydrochloride?

The synthesis typically involves:

  • Step 1 : Condensation of a trifluoromethyl-substituted pyrazole precursor with a protected amino acid derivative (e.g., Fmoc- or Boc-protected serine or cysteine analogs).
  • Step 2 : Acidic or catalytic deprotection of the amino group, followed by hydrochloride salt formation.
  • Purification : Recrystallization from methanol or ethanol to achieve high purity (>98%) .
  • Key reagents : 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde, chiral auxiliaries (e.g., L-proline derivatives), and HCl gas for salt formation.

Basic: Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm), trifluoromethyl group (δ -60 to -65 ppm in 19F NMR), and chiral center protons (e.g., α-amino protons at δ 3.5–4.5 ppm) .
  • HPLC with chiral columns : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to verify enantiomeric excess (>99% for (2S)-isomer) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic pattern matching the C10H12F3N3O2·HCl formula .

Advanced: How do substituents on the pyrazole ring influence the compound’s biological activity or stability?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, as observed in analogs like 3-(thiazol-2-yl)propanoic acid derivatives .
  • Positional effects : Substitution at the pyrazole 4-position (vs. 3- or 5-) optimizes steric compatibility with target enzymes (e.g., aminotransferases) .
  • Comparative studies : Replace trifluoromethyl with methyl or chloro groups to assess changes in IC50 values in enzyme inhibition assays .

Advanced: What experimental approaches resolve contradictions in stability data under aqueous vs. non-aqueous conditions?

  • pH-dependent stability assays : Monitor degradation via HPLC at pH 1–10. Hydrolysis of the pyrazole ring is minimal below pH 3 but accelerates above pH 7, requiring lyophilized storage .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C in solid state) and correlate with solvent residues (e.g., residual methanol lowers stability) .
  • Controlled stress testing : Expose to UV light, humidity, and oxidizing agents to identify degradation pathways (e.g., oxidation of the amino group) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking : Use crystal structures of target proteins (e.g., GABA receptors) to predict binding modes. The trifluoromethyl group shows hydrophobic interactions with Phe200 in GABA-A receptors .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthesis of nitro- or cyano-substituted analogs .
  • MD simulations : Assess solvation effects on the zwitterionic form in physiological buffers .

Advanced: What strategies mitigate batch-to-batch variability in chiral purity during scale-up?

  • In-process controls : Monitor reaction progress via inline FTIR for imine intermediates and adjust catalyst loading (e.g., (R)-BINAP for asymmetric induction) .
  • Crystallization optimization : Use anti-solvent addition (e.g., tert-butyl methyl ether) to enhance crystal habit uniformity .
  • DoE (Design of Experiments) : Vary temperature, solvent ratios, and stirring rates to identify critical parameters affecting enantiomeric excess .

Advanced: How to address discrepancies in bioactivity data across cell-based vs. in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding (>90% in rodents) and blood-brain barrier permeability (logBB < -1.0) to explain reduced in vivo efficacy .
  • Metabolite identification : Use LC-MS/MS to detect N-acetylated or glucuronidated metabolites that lack activity .
  • Species-specific assays : Compare human vs. murine enzyme kinetics (e.g., CYP3A4 vs. CYP3A11) to rationalize divergent IC50 values .

Advanced: What orthogonal methods validate impurity profiles in compliance with ICH guidelines?

  • LC-MS/MS : Detect trace impurities (e.g., des-trifluoromethyl byproduct at m/z 210.1) at ≤0.1% levels .
  • Elemental analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from diastereomeric impurities in complex matrices .

Advanced: How does the hydrochloride salt form impact solubility and formulation development?

  • pH-solubility profile : High solubility (>50 mg/mL) in water at pH 1–2, but precipitation occurs at physiological pH (7.4), necessitating enteric coatings .
  • Salt disproportionation studies : Test compatibility with excipients (e.g., magnesium stearate induces free base formation) .
  • Ternary phase diagrams : Optimize co-solvents (PEG 400/ethanol) for parenteral formulations .

Advanced: What mechanistic insights explain the compound’s dual activity as an enzyme inhibitor and receptor antagonist?

  • Biochemical assays : Competitive inhibition of glutamine synthetase (Ki = 0.8 μM) and non-competitive blockade of NMDA receptors (IC50 = 12 μM) suggest distinct binding pockets .
  • Mutagenesis studies : Replace Arg148 in the enzyme active site to abolish inhibition, while receptor activity remains unaffected .
  • Fluorescence polarization : Measure displacement of labeled ligands (e.g., FITC-conjugated MK-801) to confirm dual-target engagement .

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